6-Chloro-4-methylcinnoline is classified as a chlorinated heterocyclic compound. Its structural formula can be denoted as C_9H_8ClN, indicating the presence of chlorine, carbon, hydrogen, and nitrogen atoms. The compound's synthesis and characterization have been documented in various scientific literature, emphasizing its relevance in organic synthesis and pharmacology.
The synthesis of 6-chloro-4-methylcinnoline typically involves several steps, including the chlorination of suitable precursors. A common method includes:
For example, one method involves dispersing 2,4-dinitroaniline in hydrochloric acid, followed by chlorination to form an intermediate that can be further processed to yield 6-chloro-4-methylcinnoline with high purity (approximately 96%) and yield (around 96%) .
The molecular structure of 6-chloro-4-methylcinnoline features:
Crystallographic studies reveal that compounds with similar structures exhibit specific packing arrangements that can be analyzed using software like Crystal Explorer .
6-Chloro-4-methylcinnoline participates in various chemical reactions typical for heterocycles:
These reactions are crucial for developing derivatives with enhanced biological activity .
The mechanism of action for compounds like 6-chloro-4-methylcinnoline often involves:
Research indicates that derivatives of cinnolines exhibit varied biological activities, including antitumor properties, suggesting that modifications at specific positions (like the introduction of chlorine) can significantly impact their efficacy .
Key physical and chemical properties include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for pharmaceutical applications .
6-Chloro-4-methylcinnoline has potential applications in various fields:
The ongoing research into its derivatives continues to unveil possibilities for therapeutic applications across multiple domains .
Cinnoline (1,2-benzodiazine) represents a privileged bicyclic heterocyclic scaffold in medicinal chemistry, characterized by a six-membered ring structure containing two adjacent nitrogen atoms. This nitrogen-rich heterocycle serves as a versatile molecular framework for designing bioactive compounds with diverse therapeutic applications. The specific derivative 6-Chloro-4-methylcinnoline (CAS#: 89770-39-8) exemplifies this important chemical class, with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol [2]. As an isosteric analog of quinoline and isoquinoline, cinnoline derivatives leverage unique electronic and steric properties that influence their biological interactions and pharmacological profiles. The strategic placement of the chlorine atom at the 6-position and the methyl group at the 4-position in this particular derivative creates distinct opportunities for synthetic elaboration and modulation of biological activity, positioning it as a valuable intermediate for drug discovery programs targeting infectious diseases and cancer.
Table 1: Fundamental Chemical Characteristics of 6-Chloro-4-methylcinnoline
Property | Value |
---|---|
CAS Number | 89770-39-8 |
Molecular Formula | C₉H₇ClN₂ |
Molecular Weight | 178.62 g/mol |
Exact Mass | 178.03000 |
IUPAC Name | 6-Chloro-4-methylcinnoline |
Synonyms | 4-Methyl-6-chlorocinnoline; 6-Chloro-4-methyl-cinnoline |
Hydrogen Bond Acceptor Count | 2 |
Hydrogen Bond Donor Count | 0 |
Cinnoline derivatives demonstrate a remarkably broad spectrum of pharmacological activities, underpinning their sustained interest in drug discovery. The core scaffold exhibits intrinsic bioactive properties that can be precisely modulated through strategic substitutions, including the addition of halogens (like chlorine) and alkyl groups (like methyl). Research has established that cinnoline derivatives, particularly those substituted at the 4- and 6-positions, exhibit significant antifungal activity against pathogenic Candida species. For instance, structurally related 4-methyl-3-(4-arylpiperazin-1-yl)cinnolines demonstrated potent fungicidal effects against Candida glabrata ATCC 15126 and clinical isolates of Candida albicans, with Minimum Inhibitory Concentrations (MICs) as low as 0.2 mg/mL and Minimum Fungicidal Concentrations (MFCs) of 0.2 mg/mL [3]. This activity profile highlights their potential for addressing challenging fungal infections.
Beyond antimicrobial effects, cinnoline derivatives exhibit pronounced antitumor activity, functioning through mechanisms such as enzyme inhibition and interference with DNA processes. The scaffold's planar structure facilitates interactions with biological targets critical in oncology. Furthermore, derivatives have demonstrated significant anti-inflammatory and analgesic effects, positioning them as potential alternatives to traditional NSAIDs. The presence of electron-withdrawing groups like chlorine enhances target binding affinity and metabolic stability, while methyl groups can influence lipophilicity and membrane permeability. Recent studies also reveal promising antimalarial and antitubercular activities in cinnoline derivatives, with some compounds exhibiting nanomolar efficacy against Plasmodium falciparum and Mycobacterium tuberculosis, validating the scaffold's versatility for treating global health threats [6] [8]. The 6-chloro-4-methyl substitution pattern specifically contributes to these broad pharmacological properties by optimizing steric and electronic interactions with diverse biological targets.
The design of 6-chloro-4-methylcinnoline exploits its isosteric relationship with quinoline and isoquinoline scaffolds, which are established pharmacophores in medicinal chemistry. This strategic molecular mimicry allows for the retention of beneficial biological activity while potentially overcoming limitations associated with the parent scaffolds, such as resistance development or pharmacokinetic shortcomings. The bioisosteric replacement of the CH group in quinolines with a nitrogen atom to form the cinnoline system significantly alters electronic distribution, dipole moment, and hydrogen-bonding capabilities, leading to distinct interactions with biological targets. A prime example of this design strategy is the development of the antibacterial agent cinoxacin, a cinnoline analogue inspired by quinoline-based antibiotics like oxolinic acid, specifically designed for treating urinary tract infections [3] [8].
The structural divergence conferred by the cinnoline core, particularly in derivatives like 6-chloro-4-methylcinnoline, offers unique advantages. The additional nitrogen atom enhances hydrogen-bonding capacity and improves aqueous solubility compared to purely hydrocarbon-fused systems. Computational analyses reveal that the cinnoline scaffold exhibits a distinct electronic profile and dipole moment compared to quinoline, influencing binding affinities to enzymes and receptors. This is evident in the design of kinase inhibitors and antimicrobial agents where cinnoline derivatives often demonstrate superior target selectivity. Furthermore, the 4-methyl group in 6-chloro-4-methylcinnoline provides a site for metabolic stabilization and modulates steric interactions within target binding pockets, while the 6-chloro substituent, commonly found in bioactive quinolines, contributes to enhanced lipophilicity and target affinity through halogen bonding interactions [8]. This thoughtful analog design leverages established structure-activity relationships from quinoline drug discovery while capitalizing on the unique physicochemical properties of the cinnoline system to develop novel therapeutic agents.
Table 2: Comparative Biological Activities of Cinnoline Derivatives vs. Quinoline Analogues
Scaffold Type | Representative Compound | Key Biological Activities | Target Pathogens/Conditions |
---|---|---|---|
4-Methylcinnolines | 3-(4-Arylpiperazin-1-yl)-6-substituted-4-methylcinnolines | Antifungal (Fungicidal), Antibacterial, Anti-inflammatory | C. albicans, C. glabrata, Inflammation models |
Quinolines | Chloroquine, Cinoxacin | Antimalarial, Antibacterial | P. falciparum, Uropathogenic bacteria |
Common Features | Chlorine substitution at key positions (e.g., 6 or 7) | Enhanced potency, Improved target affinity | Broad-spectrum infectious agents |
The exploration of cinnoline derivatives as bioactive agents represents a fascinating evolution in heterocyclic medicinal chemistry. Initial interest in cinnolines dates back to the late 19th century with the pioneering Richter cinnoline synthesis (1883), which provided the first method for obtaining this heterocyclic system, albeit in impure form [5]. Early synthetic routes were complex and low-yielding, limiting biological investigation. However, the mid-20th century witnessed significant methodological advancements, including the development of the Widman-Stoermer synthesis (a ring-closing reaction of α-vinyl-anilines) and the Borsche cinnoline synthesis, which improved access to substituted cinnolines and facilitated preliminary biological screening [5] [8].
The discovery of cinoxacin in the 1970s marked a pivotal milestone, validating the cinnoline scaffold as a viable source of clinically useful antibiotics and stimulating intense research into cinnoline-based medicinal chemistry. This era saw the systematic exploration of structure-activity relationships around the cinnoline core, revealing that substitutions at the 4- and 6-positions profoundly influenced biological activity. The introduction of the 4-methyl-6-chloro pattern, as in 6-chloro-4-methylcinnoline, emerged as a particularly pharmacologically advantageous motif. Modern synthetic approaches, such as the intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones mediated by polyphosphoric acid (PPA), have enabled efficient access to complex 3,4,6-trisubstituted cinnoline derivatives, including those structurally related to 6-chloro-4-methylcinnoline [3]. These compounds demonstrated significant antifungal potential against resistant Candida strains, representing the therapeutic evolution of the scaffold beyond antibacterial applications.
Contemporary research (2005-2019) has significantly expanded the therapeutic scope of cinnoline derivatives, with 6-chloro-4-methylcinnoline serving as a key synthetic intermediate for compounds targeting diverse diseases. Innovations include the development of cinnoline-based chalcones and pyrazolines with dual antimicrobial and insecticidal activities, cinnoline-3-carboxamides with potent broad-spectrum antimicrobial effects, and derivatives targeting mycobacterial salicylate ligase (MbtA) for tuberculosis treatment [8]. The recent discovery of the first natural cinnoline derivative, 2-furanmethanol-(5'→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline, from Cichorium endivia further validates the biological relevance of this scaffold and opens new avenues for natural product-inspired drug design [8]. The historical trajectory demonstrates the progression of 6-chloro-4-methylcinnoline and its analogs from synthetic curiosities to valuable scaffolds in modern drug discovery.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1